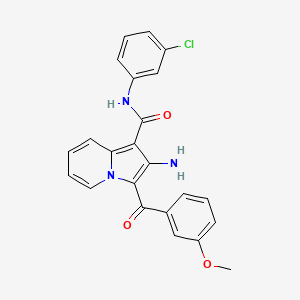

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core, a 3-chlorophenyl group, a 3-methoxybenzoyl group, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

Attachment of the 3-Methoxybenzoyl Group: The 3-methoxybenzoyl group can be attached through an acylation reaction using a methoxy-substituted benzoyl chloride.

Addition of the Amino Group: The amino group can be introduced through an amination reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced analogs with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions, including:

- Condensation Reactions : Combining various reactants to form the indolizine core.

- Substitution Reactions : Introducing the chlorophenyl and methoxybenzoyl groups.

- Purification Steps : Ensuring high purity through recrystallization or chromatography.

These methods require careful control of reaction conditions to optimize yields and purity.

Anticancer Properties

Research indicates that indolizine derivatives exhibit significant anticancer properties. For instance:

- In Vitro Studies : Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation across various cancer cell lines, including melanoma and breast cancer cells. The compound induces apoptosis (programmed cell death) and cell cycle arrest, particularly at the S phase, indicating its potential as a therapeutic agent in oncology .

Table 1: Summary of Anticancer Activity

| Activity Type | Description |

|---|---|

| Cell Proliferation Inhibition | Reduces growth in cancer cell lines |

| Apoptosis Induction | Triggers programmed cell death |

| Cell Cycle Arrest | Prevents progression through the cell cycle |

Antiviral Activity

Preliminary studies suggest that this compound may also exhibit antiviral properties, particularly against Hepatitis B virus (HBV). Similar compounds have shown:

- Mechanism of Action : Potential binding to viral proteins or host cell receptors, modulating their activity and affecting viral life cycles. Enhanced intracellular levels of APOBEC3G, an enzyme that inhibits viral replication, have been observed .

Table 2: Summary of Antiviral Activity

| Activity Type | Description |

|---|---|

| Viral Replication Inhibition | Potential activity against HBV |

| Enzyme Modulation | Enhances levels of antiviral enzymes |

Case Studies and Research Findings

- Anticancer Efficacy Study : A study on indolizine derivatives demonstrated that structural modifications led to enhanced cytotoxicity against human melanoma cells (VMM917). The compound induced apoptosis and cell cycle arrest at the S phase, suggesting its potential as a novel therapeutic agent in melanoma treatment .

- Antiviral Mechanism Research : Research into N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives revealed their ability to inhibit both wild-type and drug-resistant HBV strains. This suggests that structural analogs of this compound could also possess similar antiviral activities .

Wirkmechanismus

The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)pyrrole-1-carboxamide: Similar structure with a pyrrole core instead of an indolizine core.

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)quinoline-1-carboxamide: Similar structure with a quinoline core instead of an indolizine core.

Uniqueness

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is unique due to its indolizine core, which imparts distinct chemical and biological properties

Biologische Aktivität

Chemical Structure and Properties

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, with the CAS number 904267-04-5, is a complex organic compound belonging to the indolizine family. Its structure features an indolizine core, a 3-chlorophenyl group, a 3-methoxybenzoyl group, and an amino group. This unique configuration suggests potential for diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indolizine Core : Synthesized through a cyclization reaction using suitable precursors.

- Introduction of Functional Groups : The 3-chlorophenyl and 3-methoxybenzoyl groups are introduced via nucleophilic substitution and acylation reactions, respectively.

- Finalization : The amino group is added through an amination reaction.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can selectively induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to inhibit nitric oxide (NO) production in activated macrophages, suggesting potential for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound interacts with cell surface receptors, altering cellular signaling.

- Gene Expression Alteration : It influences gene expression related to apoptosis and inflammation .

Case Studies

- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that the compound had an IC50 value ranging from 6.7 µM to 26.9 µM against various cancer cell lines, indicating potent cytotoxicity .

- Comparative Analysis : In comparison with other indolizine derivatives, this compound showed enhanced binding affinity to tubulin, which is critical in cancer therapy due to its role in cell division .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-17-9-4-6-14(12-17)22(28)21-20(25)19(18-10-2-3-11-27(18)21)23(29)26-16-8-5-7-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXROVJDQSGAMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.